Galangin

Catalog No.
S528643
CAS No.
548-83-4
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galangin

CAS Number

548-83-4

Product Name

Galangin

IUPAC Name

3,5,7-trihydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H

InChI Key

VCCRNZQBSJXYJD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Galangin; Norizalpinin

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O

The exact mass of the compound Galangin is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Galangin (3,5,7-trihydroxyflavone) is a naturally occurring flavonol distinguished by the complete absence of hydroxyl groups on its B-ring. This unique structural feature confers exceptionally high lipophilicity and passive membrane permeability compared to heavily hydroxylated analogs like quercetin or myricetin. In industrial and laboratory procurement, galangin is primarily sourced as a high-purity analytical reference standard for the authentication of propolis extracts, a selective inhibitor for phase I (CYP1A2) and phase II (SULT1E1) metabolic enzymes, and a hydrophobic scaffold for synthesizing highly bioavailable flavonoid derivatives[1].

Substituting galangin with more ubiquitous flavonols like quercetin fundamentally alters the physicochemical and pharmacological profile of an assay or synthesis. The lack of B-ring hydroxyls in galangin drastically increases its hydrophobicity, altering its intestinal transport kinetics and making it far more membrane-permeable than quercetin [1]. Conversely, substituting galangin with chrysin—which shares the unsubstituted B-ring but lacks the 3-hydroxyl group—results in a significant loss of binding affinity in specific enzymatic targets, such as DPP-4, where the 3-OH group is critical for active site interaction[2]. Buyers must procure exact galangin to maintain target selectivity and lipophilic behavior.

DPP-4 Enzyme Inhibition Superiority Over Chrysin

The 3-hydroxyl group of galangin provides a critical binding advantage over its close analog, chrysin. In in vitro assays, galangin demonstrated an IC50 of 40.13 µM for DPP-4 inhibition. At a concentration of 62.5 µM, galangin achieved 54.93% inhibition, whereas chrysin only achieved 16.6% inhibition under identical conditions [1].

Evidence DimensionRelative DPP-4 enzyme inhibition at 62.5 µM
Target Compound DataGalangin: 54.93% inhibition
Comparator Or BaselineChrysin: 16.6% inhibition
Quantified DifferenceGalangin exhibits a >38% absolute increase in inhibitory efficacy compared to chrysin.
ConditionsIn vitro DPP-4 inhibition assay at 62.5 µM concentration.

Procuring galangin rather than chrysin is essential for researchers developing metabolic or antidiabetic screening assays that require optimal binding to the DPP-4 active site.

Maximum Hydrophobicity and Basolateral Transport in Intestinal Models

Due to the absence of B-ring hydroxyl groups, galangin is the most hydrophobic flavonol in its class. In Caco-2/HT29-MTX co-culture models, the total amount of basolateral transport and subsequent conjugation (methylation, sulfation, glucuronidation) follows the strict order of galangin > quercetin > kaempferol > myricetin. Furthermore, galangin-sulfate ionizes approximately 15-fold better during mass spectrometric detection than the aglycone itself[1].

Evidence DimensionRelative hydrophobicity and transport/conjugation rate
Target Compound DataGalangin: Highest transport and conjugation rate
Comparator Or BaselineQuercetin, Kaempferol, Myricetin: Progressively lower transport rates
Quantified DifferenceTransport and conjugation rank strictly inversely to the number of B-ring hydroxyl groups (Galangin > Quercetin).
ConditionsCaco-2/HT29-MTX intestinal cell monolayer model with MS detection.

Galangin is the optimal procurement choice for formulating highly membrane-permeable flavonoid derivatives or studying lipid-matrix transport effects.

Highly Potent and Selective CYP1A2 Inhibition

Galangin serves as a highly potent, mixed-type inhibitor of CYP1A2, demonstrating a Ki value of 0.008 µM in methoxyresorufin O-demethylase (MROD) activity assays. It also exhibits a 5-fold selectivity for CYP1A2 over CYP1A1. In contrast, common dietary flavonoids like quercetin are less potent and less selective, often inducing CYP1A1 mRNA rather than acting as strict, selective inhibitors [1].

Evidence DimensionCYP1A2 Inhibition (Ki)
Target Compound DataGalangin: Ki = 0.008 µM
Comparator Or BaselineQuercetin: Weaker inhibition and non-selective CYP1A1 induction
Quantified DifferenceGalangin provides nanomolar-level (0.008 µM) inhibition with 5-fold selectivity over CYP1A1.
ConditionsRecombinant P450 MROD activity assay.

Galangin is a superior reference inhibitor for in vitro drug metabolism and pharmacokinetics (DMPK) profiling targeting the CYP1A2 pathway.

Superior SULT1E1 Inhibition for Phase II Metabolism Profiling

In phase II metabolic studies, galangin acts as a potent inhibitor of the sulfotransferase enzyme SULT1E1. Against a 10 nM estradiol standard substrate, galangin exhibits an IC50 of < 1 µM. This makes it significantly more potent than other common flavonoid and isoflavone reference standards, such as daidzein, which demonstrates a much weaker IC50 of 5 µM under the same conditions[1].

Evidence DimensionSULT1E1 Inhibition (IC50)
Target Compound DataGalangin: IC50 < 1 µM
Comparator Or BaselineDaidzein: IC50 = 5 µM
Quantified DifferenceGalangin is >5-fold more potent at inhibiting SULT1E1 than daidzein.
ConditionsIn vitro SULT1E1 assay using 10 nM estradiol as the substrate.

Validates galangin as a highly sensitive reference standard for characterizing phase II sulfotransferase inhibition in toxicology and drug development.

Drug-Drug Interaction (DDI) and DMPK Screening

Because galangin exhibits nanomolar potency (Ki = 0.008 µM) and high selectivity for CYP1A2, it is heavily procured by DMPK laboratories as a benchmark inhibitor. It is used to map the metabolic pathways of new chemical entities and predict potential adverse interactions involving CYP1A2 and SULT1E1, outperforming less selective flavonoids like quercetin [1].

Analytical Quality Control and Authentication of Propolis

Galangin is a mandatory analytical marker for the quality control of bee propolis (specifically poplar-type). Regulatory and industry standards often require a minimum combined threshold of chrysin and galangin (e.g., >1% galangin) to verify geographical origin and botanical authenticity, making high-purity galangin standards essential for QC labs[2].

Synthesis of Highly Permeable Flavonoid Derivatives

Due to its lack of B-ring hydroxyl groups, galangin possesses the highest lipophilicity and membrane permeability among common flavonols. Medicinal chemists procure galangin as a preferred starting scaffold to synthesize highly bioavailable, lipid-soluble derivatives, avoiding the complex protection and deprotection steps required when using polyhydroxylated precursors like myricetin or quercetin [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 Da

Monoisotopic Mass

270.05282342 Da

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

217 - 218 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

142FWE6ECS

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mutagens

Pictograms

Irritant

Irritant

Other CAS

548-83-4

Metabolism Metabolites

Galangin has known human metabolites that include Kaempferol, (2S,3S,4S,5R)-6-(3,5-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, and (2S,3S,4S,5R)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Galangin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
Naylor et al (2016) Natural and synthetic flavonoid modulation of TRPC5 channels. Br.J.Pharmacol. 173 562 PMID: 26565375
Chen et al (2017) Galangin reduces the loss of dopaminergic neurons in an LPS-evoked model of Parkinson's disease in rats. Int.J.Mol.Sci. 19 PMID: 29267220
So et al (1996) Inhibition of human breast cancer cell proliferation and delay of mammary tumorigenesis by flavonoids and citrus juices. Nutr.Cancer. 26 167 PMID: 8875554
Wen et al (2012) Galangin induces autophagy through upregulation of p53 in HepG2 cells. Pharmacology. 89 247 PMID: 22507894

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